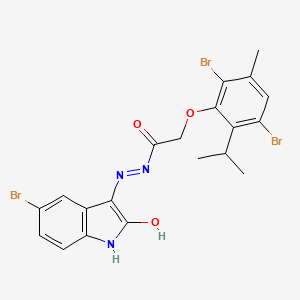![molecular formula C15H18ClN3O2 B5144008 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5144008.png)
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. This compound is also known as PBOX-15 and is a member of the oxadiazole family. In
Wirkmechanismus
The mechanism of action of PBOX-15 is not fully understood. However, it is believed to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by PBOX-15 leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of GSK-3β, which leads to the activation of the Wnt/β-catenin signaling pathway. This activation leads to the inhibition of cancer cell growth and the induction of apoptosis. PBOX-15 has also been found to inhibit the aggregation of amyloid-β peptide, which is a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PBOX-15 in lab experiments is its ability to inhibit the activity of GSK-3β, which is involved in the regulation of various cellular processes. This makes PBOX-15 a potential candidate for the treatment of various diseases, including cancer and Alzheimer's disease. However, one of the limitations of using PBOX-15 is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of PBOX-15.
Zukünftige Richtungen
There are several future directions for the use of PBOX-15 in scientific research. One potential direction is the development of PBOX-15 as a cancer treatment. Further studies are needed to determine the efficacy and safety of PBOX-15 in vivo. Another potential direction is the use of PBOX-15 in the treatment of Alzheimer's disease. Further studies are needed to determine the potential of PBOX-15 in inhibiting the aggregation of amyloid-β peptide in vivo. Additionally, PBOX-15 may have potential applications in the treatment of other diseases, such as diabetes and inflammation. Further research is needed to explore these potential applications.
In conclusion, 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. The synthesis method of PBOX-15 involves the reaction of 4-chlorobenzylamine with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde, followed by the reaction of the resulting intermediate with 4-methoxypiperidine. PBOX-15 has been studied for its potential use in cancer treatment and the treatment of Alzheimer's disease. Its mechanism of action involves the inhibition of GSK-3β, which leads to the activation of the Wnt/β-catenin signaling pathway. PBOX-15 has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of PBOX-15 involves the reaction of 4-chlorobenzylamine with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde, followed by the reaction of the resulting intermediate with 4-methoxypiperidine. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
PBOX-15 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, PBOX-15 has been found to sensitize cancer cells to radiation therapy and chemotherapy. PBOX-15 has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-β peptide, which is a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methoxypiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-20-13-6-8-19(9-7-13)10-14-17-15(18-21-14)11-2-4-12(16)5-3-11/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTCDIQLMVAFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5143941.png)
![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)
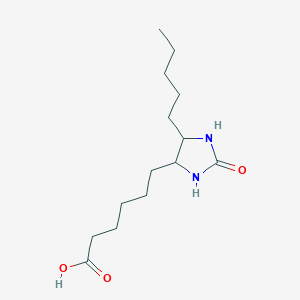
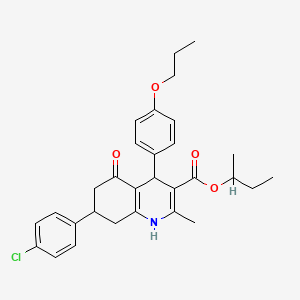
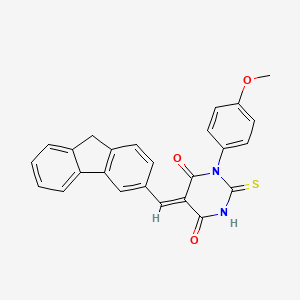
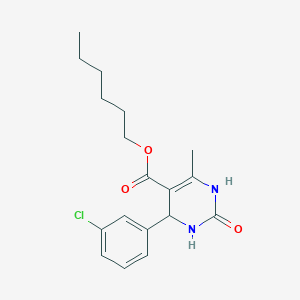
![1-(4-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143988.png)
![1-(benzyloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5143996.png)
![4-(3-nitrophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5144006.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5144015.png)
![3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine](/img/structure/B5144021.png)
